

Structural Analysis of Ethyl Cyclobut-1-ene-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl cyclobut-1-ene-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **ethyl cyclobut-1-ene-1-carboxylate**, a valuable scaffold in organic synthesis and drug discovery. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines established chemical principles, data from analogous compounds, and theoretical considerations to present a detailed overview of its synthesis, spectroscopic signature, and structural properties. This guide is intended to serve as a foundational resource for researchers utilizing this and related cyclobutene derivatives in their work.

Introduction

Ethyl cyclobut-1-ene-1-carboxylate is a cyclic, unsaturated ester with the molecular formula $C_7H_{10}O_2$. Its strained four-membered ring and the presence of both an alkene and an ester functional group make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The unique conformational constraints of the cyclobutene ring, coupled with the electronic effects of the carboxylate group, impart specific reactivity and stereochemical properties that are of significant interest in medicinal chemistry and materials science. This document aims to consolidate the available information and provide a predictive analysis of its structural and spectroscopic characteristics.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **ethyl cyclobut-1-ene-1-carboxylate** is not readily available. However, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry reactions and procedures for analogous compounds. The proposed pathway begins with the commercially available ethyl cyclobutanecarboxylate.

Proposed Synthetic Pathway:



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Caption: Proposed synthetic route to **Ethyl Cyclobut-1-ene-1-carboxylate**.

Experimental Protocols:

Step 1: α -Bromination of Ethyl Cyclobutanecarboxylate

This procedure is adapted from standard α -bromination reactions of esters.

- To a solution of ethyl cyclobutanecarboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).
- Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Remove the solvent under reduced pressure. The crude ethyl 1-bromocyclobutane-1-carboxylate can be purified by vacuum distillation.

Step 2: Elimination to form Cyclobut-1-ene-1-carboxylic acid

This step involves the dehydrohalogenation of the α -bromo ester followed by saponification.

- Dissolve the crude ethyl 1-bromocyclobutane-1-carboxylate in a suitable solvent, such as toluene.
- Add a strong, non-nucleophilic base, such as potassium tert-butoxide or DBU (1.5 eq).
- Heat the mixture to induce elimination. The formation of the cyclobutene ring can be monitored by GC-MS.
- After the elimination is complete, add an aqueous solution of a strong base like potassium hydroxide to saponify the ester.
- Heat the biphasic mixture to reflux until the ester is fully hydrolyzed.
- Cool the reaction, separate the aqueous layer, and acidify it with a strong acid (e.g., HCl) to precipitate the cyclobut-1-ene-1-carboxylic acid.
- The crude acid can be purified by recrystallization.

Step 3: Fischer Esterification to **Ethyl Cyclobut-1-ene-1-carboxylate**

This is a standard esterification procedure.^{[1][2][3]}

- Dissolve cyclobut-1-ene-1-carboxylic acid in an excess of absolute ethanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
- After completion, cool the mixture and remove the excess ethanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
- Wash with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude **ethyl cyclobut-1-ene-1-carboxylate**.

- Purify the final product by vacuum distillation.

Structural and Spectroscopic Data

As direct experimental data is scarce, the following tables summarize the expected structural and spectroscopic properties based on known values for analogous compounds and theoretical principles.

Table 1: General and Computed Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	PubChem
Molecular Weight	126.15 g/mol	PubChem
CAS Number	181941-46-8	PubChem
XLogP3	1.3	PubChem (Computed)
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	2	PubChem (Computed)
Rotatable Bond Count	2	PubChem (Computed)

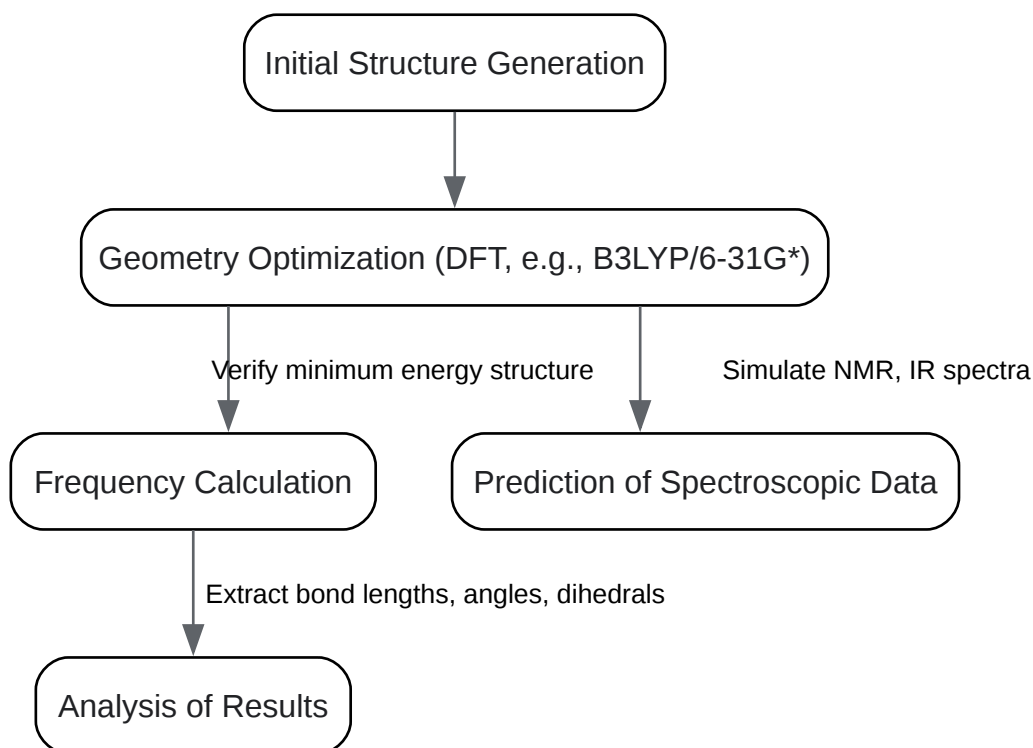
Table 2: Predicted Spectroscopic Data

Technique	Expected Peaks/Signals	Rationale/Analogous Compound Data
^1H NMR	δ ~6.0-6.5 ppm (t, 1H, vinylic H); δ ~4.2 ppm (q, 2H, -OCH ₂ CH ₃); δ ~2.4-2.7 ppm (m, 4H, allylic CH ₂); δ ~1.3 ppm (t, 3H, -OCH ₂ CH ₃)	Based on data for cyclobutene and monosubstituted cyclobutanes. The vinylic proton is expected to be a triplet due to coupling with the adjacent methylene group. [4] [5]
^{13}C NMR	δ ~165-170 ppm (C=O); δ ~135-145 ppm (quaternary vinylic C); δ ~125-135 ppm (vinylic CH); δ ~60 ppm (-OCH ₂); δ ~30-35 ppm (allylic CH ₂); δ ~14 ppm (-CH ₃)	Based on data for cyclobutene and related esters. [6]
IR Spectroscopy	~1715-1730 cm ⁻¹ (C=O stretch); ~1640-1660 cm ⁻¹ (C=C stretch); ~1200-1300 cm ⁻¹ (C-O stretch)	Typical values for α,β -unsaturated esters. The conjugation lowers the C=O stretching frequency compared to a saturated ester. [7] [8] [9] [10]
Mass Spectrometry	M ⁺ at m/z = 126; Fragments corresponding to loss of -OCH ₂ CH ₃ (m/z = 81), loss of -COOCH ₂ CH ₃ (m/z = 53), and retro-Diels-Alder fragmentation.	General fragmentation patterns for cyclic esters often involve cleavage at the ester group and fragmentation of the ring. [11] [12] [13]

Computational Structural Analysis

In the absence of X-ray crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the geometry of **ethyl cyclobut-1-ene-1-carboxylate**. Such calculations can provide optimized bond lengths, bond angles, and dihedral angles, offering insight into the planarity and strain of the cyclobutene ring.

Logical Workflow for Computational Analysis:



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Caption: A typical workflow for the computational structural analysis of a molecule.

Based on DFT studies of similar cyclobutene derivatives, the four-membered ring is expected to be nearly planar, with some slight puckering. The C=C bond length will be characteristic of a double bond, while the C-C single bonds within the ring will be slightly elongated due to ring strain. The ester group is likely to adopt a conformation that minimizes steric hindrance with the ring.

Table 3: Predicted Geometrical Parameters (from theoretical modeling)

Parameter	Predicted Value
C=C bond length	~1.34 Å
C-C (ring) bond length	~1.52 Å
C-C=O bond angle	~125°
O=C-O bond angle	~123°

Note: These are estimated values and would require specific DFT calculations for **ethyl cyclobut-1-ene-1-carboxylate** for higher accuracy.

Conclusion

Ethyl cyclobut-1-ene-1-carboxylate remains a molecule of significant synthetic potential, despite the limited availability of direct experimental characterization in the literature. This technical guide provides a robust framework for its synthesis and structural analysis, drawing upon established chemical knowledge and data from analogous structures. The presented protocols and predicted data serve as a valuable starting point for researchers and drug development professionals, enabling a more informed approach to the utilization of this and related cyclobutene derivatives in their synthetic endeavors. Further experimental and computational studies are warranted to validate and expand upon the information presented herein.

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